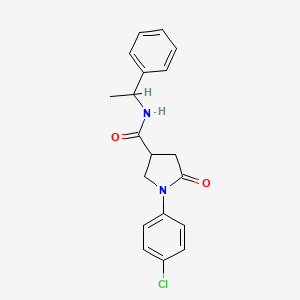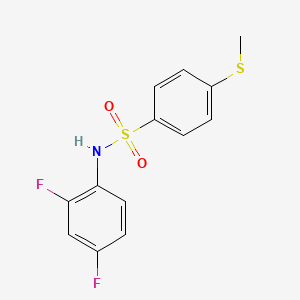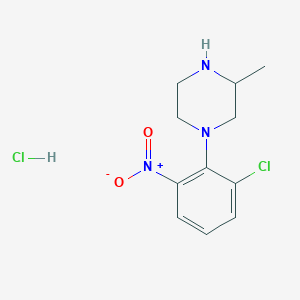
N-butyl-5-(2-naphthyloxy)-1-pentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-5-(2-naphthyloxy)-1-pentanamine, also known as BINA, is a novel compound that has gained significant attention in the field of neuroscience. BINA is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in regulating gene expression and protein synthesis. The inhibition of histone deacetylase by BINA has been shown to have a positive impact on learning and memory, making it a promising candidate for the treatment of cognitive disorders.
作用机制
N-butyl-5-(2-naphthyloxy)-1-pentanamine works by inhibiting the activity of histone deacetylase, which leads to an increase in the expression of genes involved in learning and memory. Histone deacetylase plays a key role in regulating the chromatin structure of DNA, which in turn affects gene expression. By inhibiting histone deacetylase, N-butyl-5-(2-naphthyloxy)-1-pentanamine promotes the expression of genes that are involved in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been shown to have several biochemical and physiological effects, including an increase in the expression of genes involved in synaptic plasticity, an increase in the number of dendritic spines, and an increase in the levels of certain neurotransmitters such as acetylcholine. These effects are thought to underlie the positive impact of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory.
实验室实验的优点和局限性
One of the main advantages of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its selectivity for histone deacetylase, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of histone deacetylase in learning and memory. However, one limitation of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-butyl-5-(2-naphthyloxy)-1-pentanamine. One area of interest is the potential use of N-butyl-5-(2-naphthyloxy)-1-pentanamine in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Further studies are needed to investigate the efficacy of N-butyl-5-(2-naphthyloxy)-1-pentanamine in animal models of these conditions. Another area of interest is the development of more potent and selective inhibitors of histone deacetylase, which may have even greater therapeutic potential than N-butyl-5-(2-naphthyloxy)-1-pentanamine. Finally, there is a need for further studies to investigate the long-term effects of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory, as well as its safety and tolerability in humans.
合成方法
The synthesis of N-butyl-5-(2-naphthyloxy)-1-pentanamine involves a multi-step process that begins with the reaction of 2-naphthol and n-butylamine to form the corresponding amine. The amine is then reacted with 1-pentanone to produce the final product, N-butyl-5-(2-naphthyloxy)-1-pentanamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
科学研究应用
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been extensively studied in animal models to investigate its potential as a therapeutic agent for cognitive disorders. Studies have shown that N-butyl-5-(2-naphthyloxy)-1-pentanamine improves memory and learning in mice, suggesting that it may be effective in treating conditions such as Alzheimer's disease and dementia. N-butyl-5-(2-naphthyloxy)-1-pentanamine has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-butyl-5-naphthalen-2-yloxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-2-3-13-20-14-7-4-8-15-21-19-12-11-17-9-5-6-10-18(17)16-19/h5-6,9-12,16,20H,2-4,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBRAKZBCPORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)

![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)
![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)

![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)